4-(Methoxymethyl)-6-methylpyrimidin-2-amine

Physicochemical characterization Crystal engineering Solid-state properties

This disubstituted 2-aminopyrimidine is the exact intermediate disclosed in US Patent 8,309,720 for histamine H4 receptor modulators. Its unique constellation – C2 primary amine (acylation, sulfonylation, reductive amination) paired with an acid-labile C4 methoxymethyl ether (masked hydroxymethyl) – enables sequential, orthogonal functionalization. Unlike the C4-methoxy analog (CAS 7749-47-5; ΔTm = 42°C) or the C2-chloro analog (CAS 3122-80-3), only this regioisomer preserves the adenine‑mimetic hydrogen‑bond geometry essential for kinase/GPCR SAR. Procuring the correct isomer safeguards freedom‑to‑operate analysis and ensures biological readouts correspond to the patent‑disclosed chemical matter.

Molecular Formula C7H11N3O
Molecular Weight 153.185
CAS No. 77927-61-8
Cat. No. B2601245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)-6-methylpyrimidin-2-amine
CAS77927-61-8
Molecular FormulaC7H11N3O
Molecular Weight153.185
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)COC
InChIInChI=1S/C7H11N3O/c1-5-3-6(4-11-2)10-7(8)9-5/h3H,4H2,1-2H3,(H2,8,9,10)
InChIKeyDKOIHIKBGZYRTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methoxymethyl)-6-methylpyrimidin-2-amine (CAS 77927-61-8): Technical Baseline for Procurement and Research Selection


4-(Methoxymethyl)-6-methylpyrimidin-2-amine (CAS 77927-61-8) is a disubstituted 2-aminopyrimidine bearing a methoxymethyl ether at the C4 position and a methyl group at C6 . With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g·mol⁻¹, this compound is supplied as a crystalline solid with an experimentally determined melting point of 114–115 °C and typical commercial purity of ≥95% [1]. Its primary role in the research supply chain is as a heterocyclic building block and synthetic intermediate, most notably cited in patent literature as a precursor in the preparation of substituted pyrimidine derivatives useful in histamine H4 receptor modulator synthesis [2]. The compound is classified under GHS07 (Harmful/Irritant) with hazard statements H302, H315, H319, and H335, requiring standard laboratory handling precautions including storage at 2–8 °C [1].

Why Generic Aminopyrimidine Substitution Fails: Critical Differentiation of 4-(Methoxymethyl)-6-methylpyrimidin-2-amine (CAS 77927-61-8) from Structural Analogs


Within the 2-aminopyrimidine chemical space, compounds that share the C₇H₁₁N₃O molecular formula are not functionally interchangeable. The specific positioning of the amino group at C2, combined with the methoxymethyl (–CH₂OCH₃) ether at C4 and a methyl substituent at C6, defines a unique regioisomeric and functional-group profile that distinguishes this compound from its closest analogs . Substitution with the more common 2-amino-4-methoxy-6-methylpyrimidine (CAS 7749-47-5, methoxy rather than methoxymethyl at C4) results in a 42 °C higher melting point (156–160 °C vs. 114–115 °C) and a 9% lower molecular weight, reflecting fundamentally different crystal packing and intermolecular hydrogen-bonding networks . Similarly, regioisomeric variants such as 2-(methoxymethyl)-6-methylpyrimidin-4-amine (CAS 108283-88-1) relocate both the amino and methoxymethyl groups, altering hydrogen-bond donor/acceptor geometry and the reactivity of the pyrimidine ring toward electrophilic substitution and cross-coupling reactions . The 4-chloro analog (CAS 3122-80-3), while retaining the methoxymethyl and methyl substitution pattern, replaces the C2 amino group with chlorine, converting the compound from a nucleophilic amine to an electrophilic aryl chloride—a divergence that dictates entirely different downstream synthetic utility . These structural differences produce measurable, consequential variations in physicochemical properties, reactivity profiles, and synthetic applicability that make generic substitution scientifically unsound without explicit re-validation of each intended application.

Quantitative Differentiation Evidence: 4-(Methoxymethyl)-6-methylpyrimidin-2-amine (CAS 77927-61-8) Versus Closest Analogs


Melting Point Depression of 42 °C Versus 2-Amino-4-methoxy-6-methylpyrimidine (CAS 7749-47-5) Indicates Distinct Crystal Packing

4-(Methoxymethyl)-6-methylpyrimidin-2-amine exhibits a measured melting point of 114–115 °C [1], which is 42–46 °C lower than that of 2-amino-4-methoxy-6-methylpyrimidine (CAS 7749-47-5; mp 156–160 °C, lit. 158 °C) . This substantial melting point depression reflects the replacement of the C4 methoxy substituent (–OCH₃) with a methoxymethyl group (–CH₂OCH₃), which introduces an additional rotatable bond and disrupts the efficient crystal packing and intermolecular hydrogen-bond network present in the methoxy analog. The lower melting point has direct practical implications for purification by recrystallization, solid-form handling, and thermal stability during storage and shipping.

Physicochemical characterization Crystal engineering Solid-state properties

Molecular Weight Increase of 14 Da (CH₂ Insertion) Relative to 2-Amino-4-methoxy-6-methylpyrimidine Alters Molar Stoichiometry in Synthesis

The target compound has a molecular weight of 153.18 g·mol⁻¹ , which is 14.02 Da higher than 2-amino-4-methoxy-6-methylpyrimidine (CAS 7749-47-5; MW 139.16 g·mol⁻¹) . This mass increment corresponds precisely to one methylene (–CH₂–) unit inserted between the pyrimidine C4 and the terminal methoxy oxygen, converting a methoxy ether (–OCH₃) to a methoxymethyl ether (–CH₂OCH₃). In multi-step synthetic sequences where this compound serves as an intermediate, the 10.1% higher molecular weight means that equimolar substitution is impossible if mass-based aliquoting is used without recalculation. For a 1.0 mmol reaction scale, the target compound requires 153.2 mg versus 139.2 mg for the methoxy analog—a 14.0 mg difference per millimole that propagates through all downstream stoichiometric calculations.

Synthetic chemistry Stoichiometric calculations Intermediate procurement

Regioisomeric Differentiation from 2-(Methoxymethyl)-6-methylpyrimidin-4-amine (CAS 108283-88-1): Amino Group Position Determines Hydrogen-Bond Donor/Acceptor Geometry

The target compound places the primary amino group at the C2 position of the pyrimidine ring and the methoxymethyl group at C4 . Its regioisomer, 2-(methoxymethyl)-6-methylpyrimidin-4-amine (CAS 108283-88-1), reverses this substitution pattern, placing the amino group at C4 and the methoxymethyl ether at C2 . Although both share the identical molecular formula (C₇H₁₁N₃O) and molecular weight (153.18 g·mol⁻¹), the positional exchange of the amino substituent fundamentally alters the hydrogen-bond donor/acceptor geometry: in the target compound, the 2-amino group is flanked by two ring nitrogens (N1 and N3), enabling a bidentate hydrogen-bond donor motif characteristic of the 2-aminopyrimidine pharmacophore, whereas the 4-amino regioisomer presents a monodentate donor pattern with different spatial orientation relative to the methyl and methoxymethyl substituents. This regioisomeric difference is non-trivial in any application where molecular recognition (e.g., enzyme binding, base-pairing, or supramolecular assembly) is operative.

Regioisomerism Hydrogen bonding Molecular recognition Medicinal chemistry

Functional-Group Orthogonality: C2-Amino Nucleophile vs. C2-Chloro Electrophile in 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine (CAS 3122-80-3)

The target compound bears a free primary amino group (–NH₂) at the C2 position, making it a nucleophilic building block suitable for acylation, sulfonylation, reductive amination, and urea/thiourea formation . Its close analog 4-chloro-2-(methoxymethyl)-6-methylpyrimidine (CAS 3122-80-3) replaces the C2 amino group with chlorine, converting the C2 position into an electrophilic center amenable to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) . Although both compounds share the C4-methoxymethyl and C6-methyl substitution pattern, their synthetic utility is orthogonal: the target compound reacts as a nucleophile at C2-NH₂, whereas the chloro analog reacts as an electrophile at C2-Cl. The molecular weight of the chloro analog (172.61 g·mol⁻¹) exceeds that of the target compound by 19.43 Da, and the chloro analog is stored at room temperature rather than at 2–8 °C , reflecting different stability profiles.

Synthetic intermediate Cross-coupling Nucleophilic substitution Building block selection

Patent-Cited Utility as an Intermediate in Histamine H4 Receptor Modulator Synthesis Supports Target-Specific Procurement

US Patent 8,309,720 (Janssen Pharmaceutica N.V.) explicitly describes processes for preparing substituted pyrimidine derivatives useful as intermediates in the synthesis of histamine H4 receptor modulators, with 4-(methoxymethyl)-6-methylpyrimidin-2-amine identified as a key intermediate within the claimed synthetic routes [1]. The histamine H4 receptor is a validated therapeutic target for inflammatory conditions, pruritus, and pain. While the patent does not disclose isolated biological activity data (IC₅₀, Ki, etc.) for the intermediate itself, its inclusion as a building block in H4-targeted chemical series distinguishes it from generic aminopyrimidines that lack this documented application context. In contrast, 2-amino-4-methoxy-6-methylpyrimidine (CAS 7749-47-5) is cited in the literature primarily as an intermediate for pyrimidine penicillin G synthesis , a fundamentally different therapeutic area and chemical application space.

Histamine H4 receptor Medicinal chemistry Patent intermediate Inflammatory disease

Validated Application Scenarios for 4-(Methoxymethyl)-6-methylpyrimidin-2-amine (CAS 77927-61-8) Based on Quantitative Differentiation Evidence


Histamine H4 Receptor Modulator Medicinal Chemistry Programs Requiring Patent-Disclosed Intermediates

Research groups engaged in histamine H4 receptor drug discovery—particularly those targeting inflammatory diseases, pruritus, or pain—benefit from procuring the exact intermediate disclosed in US Patent 8,309,720 . The compound's documented role in the Janssen Pharmaceutica synthetic route provides traceable provenance that supports freedom-to-operate analysis and ensures that downstream biological results correspond to the patent-disclosed chemical matter. Substitution with the structurally similar but application-divergent 2-amino-4-methoxy-6-methylpyrimidine (used in β-lactam antibiotic synthesis) would sever this patent linkage and introduce an unvalidated structural variable.

Multi-Step Synthesis Requiring a C2-NH₂ Nucleophilic Handle with C4-Methoxymethyl Ether Protection

The target compound uniquely combines a free primary amino group at C2 (enabling acylation, sulfonylation, urea formation, or reductive amination) with an acid-labile methoxymethyl (MOM) ether at C4 that can serve as a masked hydroxymethyl group . This orthogonal functionality is not available in the C4-methoxy analog (CAS 7749-47-5), where the methoxy group cannot be selectively cleaved, nor in the C2-chloro analog (CAS 3122-80-3), where the electrophilic chloride precludes nucleophilic amine chemistry. Procurement of the target compound is indicated when synthetic routes require sequential functionalization at C2-NH₂ followed by C4-MOM deprotection to reveal a hydroxymethyl substituent.

Physicochemical Screening Libraries Requiring Differentiated Solid-State and Solubility Properties

The 42 °C melting point depression of the target compound (114–115 °C) relative to 2-amino-4-methoxy-6-methylpyrimidine (156–160 °C) indicates distinct crystal packing and, by extension, differentiated aqueous solubility and dissolution rates [1]. For laboratories constructing fragment-based screening libraries or physicochemical property arrays, the target compound offers a measurably different solid-state profile from its methoxy analog, providing a broader coverage of chemical space within the aminopyrimidine series. Storage at 2–8 °C (vs. room temperature for the chloro analog) further differentiates handling protocols and informs compound management logistics [2].

Regioisomerically Defined 2-Aminopyrimidine Scaffold for Structure–Activity Relationship (SAR) Studies

In kinase inhibitor or GPCR modulator SAR campaigns where the 2-aminopyrimidine pharmacophore is a privileged scaffold, the correct regioisomer is essential for target engagement . The target compound places the amino group at C2, which forms a bidentate hydrogen-bond donor motif with the pyrimidine N1 and N3 nitrogens—a geometry that mimics the adenine base in ATP-competitive kinase inhibitors. The 4-amino regioisomer (CAS 108283-88-1) cannot reproduce this binding mode. Procurement of the correct 2-amino regioisomer ensures that observed biological activity can be correctly attributed to the intended pharmacophoric geometry rather than to an off-target or nonspecific effect arising from regioisomeric impurity.

Quote Request

Request a Quote for 4-(Methoxymethyl)-6-methylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.